molecular formula C23H29ClN6O4 B2548632 Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate CAS No. 893946-26-4

Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

Cat. No. B2548632
CAS RN: 893946-26-4
M. Wt: 488.97
InChI Key: QAIKJNBCDPPHML-UHFFFAOYSA-N
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Description

The compound Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a piperazine ring and a methylphenyl group. The first paper discusses 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, which are potent 5-HT(1A/B/D) receptor antagonists with selectivity over hERG potassium channels . The second paper describes the synthesis of novel piperazine derivatives with antimicrobial activity . These compounds are characterized by their piperazine structure and the presence of a methylphenyl group, which is also found in the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as described in the second paper, where a four-component cyclo condensation is used to create piperazine derivatives . This method involves the use of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate-based catalyst in ethanol. Although the exact synthesis of Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to the one includes a piperazine ring, which is known to interact with various biological targets, such as serotonin receptors . The presence of a 5-chloro-2-methylphenyl group suggests potential for increased lipophilicity and possibly an impact on the compound's binding affinity to its targets. The structural features of these compounds are crucial for their biological activity and selectivity.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives typically aim to modify the biological activity of the compounds. In the first paper, the modulation of different target activities was achieved to give compounds with a range of profiles suitable for in vivo characterization . This suggests that chemical modifications on the piperazine derivatives can lead to compounds with diverse biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate are not explicitly provided, the properties of similar compounds can be inferred. Piperazine derivatives are generally soluble in organic solvents like ethanol, as indicated by the synthesis methods . The presence of a chloro group and a methyl group on the phenyl ring could affect the compound's polarity and, consequently, its solubility in different solvents. The spectral characterization, including IR, NMR, and mass spectrometry, provides insights into the functional groups present and the molecular framework of these compounds .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate is a compound that has been involved in the synthesis and characterization of novel derivatives with potential biological activities. For example, Sharma et al. (2014) synthesized a series of novel carbazole derivatives starting from carbazole, which on reaction with ethyl chloroacetate yielded ethyl 2-(9H-carbazole-9-yl)acetate. These compounds were evaluated for their antibacterial, antifungal, and anticancer activities, showing significant activity in some derivatives https://consensus.app/papers/synthesis-characterization-evaluation-carbazole-sharma/ad3549df63d156aeb1ee736eca582354/?utm_source=chatgpt.

Biological Evaluation

In the realm of biological evaluation, several compounds including those related to the ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate structure have been explored for their potential therapeutic applications. Lecanu et al. (2010) reported on a novel drug candidate designed for Alzheimer's disease treatment, demonstrating neuroprotective properties through various mechanisms, including acetylcholinesterase inhibition and antioxidant activities https://consensus.app/papers/dimethylcarbamic-acid-lecanu/7a85abe5d8225811ac59c6e38cc9c5ba/?utm_source=chatgpt.

Antimicrobial and Anticancer Properties

Compounds structurally related to ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate have been tested for antimicrobial and anticancer properties. Research by Rajkumar et al. (2014) on novel piperazine derivatives showed excellent antibacterial and antifungal activities compared to standard drugs. This demonstrates the potential for these compounds to be developed into new antimicrobial agents https://consensus.app/papers/synthesis-characterization-evaluation-novel-rajkumar/558c3628ae9d5ba3b856485ee61bd437/?utm_source=chatgpt.

Neuroprotective Activities

Further investigations into related compounds have shown promising neuroprotective activities. Kucukkilinc et al. (2017) synthesized a series of triazine derivatives, with one showing significant neuroprotective activity in models of H2O2 and β-amyloid-induced toxicity in neuronal cells. This suggests a potential application in neurodegenerative diseases treatment https://consensus.app/papers/synthesis-activity-novel-124triazine-derivatives-moiety-kucukkilinc/9f7af194230b52f6b2e32f5661125057/?utm_source=chatgpt.

properties

IUPAC Name

ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN6O4/c1-5-34-19(31)14-30-18(25-21-20(30)22(32)27(4)23(33)26(21)3)13-28-8-10-29(11-9-28)17-12-16(24)7-6-15(17)2/h6-7,12H,5,8-11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIKJNBCDPPHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

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